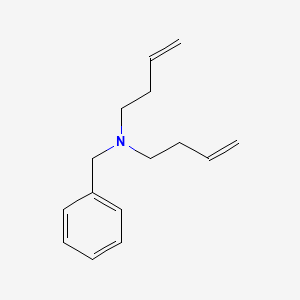

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-but-3-enylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFNQQVWGHEPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CCC=C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine from Benzylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of the tertiary amine, N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, commencing from benzylamine. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of a direct N,N-dialkylation synthetic route. The guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for purification and characterization. Emphasis is placed on addressing the common challenge of over-alkylation in amine synthesis and proposing a method to favor the desired tertiary amine product. This guide is intended to serve as a practical resource for the laboratory synthesis of this and structurally related compounds.

Introduction

Tertiary amines are a class of organic compounds that feature prominently in the landscape of pharmaceuticals, agrochemicals, and materials science. Their unique electronic and steric properties make them valuable synthons and key functional groups in a myriad of biologically active molecules. The target molecule of this guide, this compound, possesses a versatile structure incorporating a benzyl group and two butenyl moieties. The presence of terminal alkenes opens avenues for further functionalization through various olefin-based chemical transformations, making it an attractive building block for the synthesis of more complex molecular architectures.

The synthesis of tertiary amines from primary amines via direct alkylation is a fundamental transformation in organic chemistry. However, this seemingly straightforward reaction is often complicated by a lack of selectivity, leading to the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][2][3] This lack of control stems from the fact that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation.[4]

This guide focuses on a direct, one-pot synthesis of this compound from benzylamine and 4-bromobut-1-ene. We will explore a strategy to mitigate the issue of over-alkylation by employing specific reaction conditions, including the use of a carefully selected base and control of stoichiometry.

Synthetic Strategy and Mechanistic Considerations

The primary synthetic route detailed in this guide is the direct N,N-dialkylation of benzylamine with 4-bromobut-1-ene. This reaction proceeds via a series of nucleophilic substitution (SN2) reactions.

Reaction Scheme:

The core of the synthetic challenge lies in favoring the formation of the desired tertiary amine over the mono-alkylated secondary amine, N-benzylbut-3-en-1-amine, and preventing the formation of the quaternary ammonium salt.

To achieve this, the proposed protocol utilizes cesium carbonate (Cs₂CO₃) as the base. While often used to promote mono-N-alkylation due to its ability to form a less reactive amine-cesium intermediate, under specific conditions of stoichiometry and temperature, it can facilitate dialkylation.[5] The use of a stoichiometric excess of the alkylating agent is also critical to drive the reaction towards the desired tertiary amine.

An alternative two-step approach could also be considered for greater control. This would involve the initial mono-alkylation of benzylamine to form N-benzylbut-3-en-1-amine, followed by its purification and subsequent alkylation with a second equivalent of 4-bromobut-1-ene. While more time-consuming, this method can offer higher purity of the final product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Benzylamine | 107.15 | 10 | 1.07 g (1.09 mL) |

| 4-Bromobut-1-ene | 135.01 | 25 | 3.38 g (2.75 mL) |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 25 | 8.15 g |

| Anhydrous Acetonitrile (CH₃CN) | - | - | 50 mL |

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen inlet

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add cesium carbonate (8.15 g, 25 mmol) and anhydrous acetonitrile (30 mL).

-

Addition of Benzylamine: Under a nitrogen atmosphere, add benzylamine (1.07 g, 1.09 mL, 10 mmol) to the stirred suspension.

-

Addition of Alkylating Agent: In a dropping funnel, place 4-bromobut-1-ene (3.38 g, 2.75 mL, 25 mmol) dissolved in anhydrous acetonitrile (20 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a hexane/ethyl acetate solvent system).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate (2 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude product will likely contain unreacted starting materials and potentially some mono-alkylated product. Purification can be achieved by flash column chromatography on silica gel.

Column Chromatography Parameters:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze by TLC to identify the fractions containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.75-5.90 (m, 2H): Protons of the -CH=CH₂ group.

-

δ 4.95-5.10 (m, 4H): Protons of the -CH=CH₂ group.

-

δ 3.55 (s, 2H): Protons of the benzylic -CH₂- group.

-

δ 2.50 (t, J = 7.2 Hz, 4H): Protons of the -N-CH₂-CH₂- groups.

-

δ 2.25 (q, J = 7.2 Hz, 4H): Protons of the -CH₂-CH=CH₂ groups.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 139.5: Quaternary aromatic carbon of the benzyl group.

-

δ 135.0: Carbons of the -CH=CH₂ groups.

-

δ 129.0: Aromatic CH carbons of the benzyl group.

-

δ 128.5: Aromatic CH carbons of the benzyl group.

-

δ 127.0: Aromatic CH carbon of the benzyl group.

-

δ 117.0: Carbons of the -CH=CH₂ groups.

-

δ 58.0: Carbon of the benzylic -CH₂- group.

-

δ 53.0: Carbons of the -N-CH₂- groups.

-

δ 32.0: Carbons of the -CH₂-CH=CH₂ groups.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of the purified product is expected to show the following characteristic absorption bands:

-

Absence of N-H stretch: No significant absorption in the 3300-3500 cm⁻¹ region, confirming the formation of a tertiary amine.[5][6]

-

C-H stretches (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic C-H) and 2800-3000 cm⁻¹ (aliphatic C-H).

-

C=C stretch: Absorption around 1640 cm⁻¹ due to the alkene functional groups.

-

C-N stretch: Absorption in the 1250-1020 cm⁻¹ region.[7]

5.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z = 216.35.

Safety and Handling

-

Benzylamine: Corrosive and harmful if swallowed or in contact with skin.[8][9] Causes severe skin burns and eye damage.[10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

4-Bromobut-1-ene: Highly flammable liquid and vapor. Causes skin and serious eye irritation.[11] May cause respiratory irritation. Handle in a well-ventilated fume hood away from ignition sources.

-

Cesium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Workflow and Mechanism Diagrams

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the target molecule.

Reaction Mechanism:

Caption: Proposed reaction mechanism for the N,N-dialkylation.

Conclusion

This technical guide has detailed a proposed synthetic route for the preparation of this compound from benzylamine. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the choice of base, the challenges associated with over-alkylation in amine synthesis can be potentially overcome to favor the formation of the desired tertiary amine. The provided experimental protocol, along with the purification and characterization guidelines, serves as a valuable resource for chemists engaged in the synthesis of complex amine-containing molecules. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.

References

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.

-

Spectroscopy of Amines. (n.d.). Fiveable. Retrieved from [Link]

-

Tertiary Amine IR Spectrum Analysis. (2024, December 22). Berkeley Learning Hub. Retrieved from [Link]

-

Benzylamine Safety Data Sheet. (n.d.). Astech Ireland. Retrieved from [Link]

-

4-BROMO-1-BUTENE, 95% Safety Data Sheet. (2015, October 26). Gelest, Inc. Retrieved from [Link]

-

BENZYLAMINE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie. Retrieved from [Link]

- Sankar, U., Raju, C., & Uma, R. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Current Chemistry Letters, 1(3), 123-128.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1081–1093.

- Iali, W., Rayner, P. J., & Duckett, S. B. (2018). Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Royal Society of Chemistry.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26.

-

Preparation of Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

23.2. Preparation of Amines. (n.d.). Lumen Learning. Retrieved from [Link]

-

24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

SN2 Reactions of Alkyl Halides. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. Retrieved from [Link]

Sources

- 1. CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. hmdb.ca [hmdb.ca]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine (CAS Number: 132365-02-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, a tertiary amine featuring a benzyl group and two butenyl moieties, represents a versatile building block in modern organic synthesis. Its unique structural combination of a nucleophilic nitrogen center, a cleavable benzyl protecting group, and terminal alkenes makes it a precursor for a variety of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, spectroscopic characterization, an exploration of its reactivity with a focus on ring-closing metathesis, and its potential applications in medicinal chemistry and drug discovery.

Introduction

This compound (Figure 1) is a molecule of significant interest due to its potential as a scaffold for the synthesis of diverse heterocyclic compounds.[1] The presence of two terminal alkene functionalities allows for intramolecular cyclization reactions, most notably ring-closing metathesis (RCM), to construct five-, six-, or seven-membered nitrogen-containing rings.[2][3] The benzyl group serves as a readily removable protecting group, offering a pathway to secondary amines after the heterocyclic core has been established.[4][5] This strategic combination of reactive sites makes it a valuable tool for researchers engaged in the synthesis of novel bioactive molecules.

Figure 1. Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 132365-02-7 | [6] |

| Molecular Formula | C15H21N | [6] |

| Molecular Weight | 215.33 g/mol | [6] |

| Appearance | Expected to be a colorless to light yellow liquid | [7] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and slightly soluble in water | [7] |

| InChI Key | XLFNQQVWGHEPGW-UHFFFAOYSA-N |

Synthesis and Purification

Synthetic Protocol: N-Benzylation of N,N-di(but-3-en-1-yl)amine

This two-step procedure first involves the synthesis of the secondary amine precursor followed by its benzylation.

Step 1: Synthesis of N,N-di(but-3-en-1-yl)amine

-

To a solution of but-3-en-1-amine (2.0 equivalents) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 equivalents) as a base.

-

To this stirring suspension, add 4-bromobut-1-ene (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield N,N-di(but-3-en-1-yl)amine.

Step 2: Synthesis of this compound

-

Dissolve N,N-di(but-3-en-1-yl)amine (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C to deprotonate the secondary amine.

-

After the evolution of hydrogen gas ceases, add benzyl bromide (1.05 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Rationale for Experimental Choices

-

Solvent: Acetonitrile and DMF are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution reactions.

-

Base: Potassium carbonate is a mild base suitable for the initial dialkylation. Sodium hydride is a strong, non-nucleophilic base ideal for the deprotonation of the secondary amine, ensuring complete formation of the corresponding amide for efficient benzylation.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, separating the desired product from starting materials and byproducts.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 5.75-5.90 | m | 2H | -CH=CH₂ |

| 4.95-5.10 | m | 4H | -CH=CH₂ |

| 3.60 | s | 2H | -N-CH₂-Ph |

| 2.50 | t, J ≈ 7.5 Hz | 4H | -N-CH₂-CH₂- |

| 2.10 | q, J ≈ 7.0 Hz | 4H | -CH₂-CH=CH₂ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Quaternary aromatic carbon |

| ~135.5 | -CH=CH₂ |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~116.5 | -CH=CH₂ |

| ~58.0 | -N-CH₂-Ph |

| ~53.0 | -N-CH₂-CH₂- |

| ~31.0 | -CH₂-CH=CH₂ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| 3075 | =C-H stretch (alkene) |

| 3030 | =C-H stretch (aromatic) |

| 2975, 2930, 2855 | C-H stretch (aliphatic) |

| 1640 | C=C stretch (alkene) |

| 1495, 1450 | C=C stretch (aromatic) |

| 990, 910 | =C-H bend (alkene out-of-plane) |

| 740, 700 | C-H bend (monosubstituted benzene out-of-plane) |

Reactivity and Potential Applications

The reactivity of this compound is dominated by the chemistry of its tertiary amine and terminal alkene functionalities.

Ring-Closing Metathesis (RCM)

The most significant potential application of this compound is as a substrate for ring-closing metathesis to form nitrogen-containing heterocycles.[2][3][14] Depending on the catalyst and reaction conditions, it can be cyclized to form a seven-membered azepane ring. The resulting cyclic amine can be a valuable intermediate in the synthesis of biologically active compounds.

Caption: Potential RCM and debenzylation pathway.

Applications in Drug Discovery and Heterocyclic Synthesis

Nitrogen heterocycles are core structures in a vast number of pharmaceuticals.[1][15][16][17] The ability to readily access functionalized azepane scaffolds from this compound makes it a valuable starting material for the synthesis of novel drug candidates. The resulting cyclic alkenes can be further functionalized through various reactions such as epoxidation, dihydroxylation, and hydrogenation to introduce stereocenters and additional functional groups.

Other Potential Reactions

-

Hydroamination: The terminal alkenes can undergo hydroamination reactions.

-

Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide.

-

Debenzylation: The benzyl group can be removed via hydrogenolysis to yield the corresponding secondary amine, which can then be further functionalized.[4][5]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the reactivity of related tertiary amines and benzylamines, the following precautions should be taken:[18][19][20][21][22][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a strategically designed molecule with significant potential in synthetic organic chemistry. Its utility as a precursor for nitrogen-containing heterocycles via ring-closing metathesis, coupled with the versatility of the benzyl protecting group, makes it an attractive building block for the synthesis of complex molecular architectures. Further exploration of its reactivity and application in the development of novel pharmaceuticals and functional materials is warranted.

References

-

Loba Chemie. (2016). Benzylamine for Synthesis MSDS. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7681, N,N-Dimethylbenzylamine. [Link]

- Ballantyne, B., & Myers, R. C. (1987). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and chemical toxicology, 10(1-2), 149–163.

- Jensen, J. H. (2011).

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-benzylation. [Link]

- Scola, P. M., et al. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 143(36), 14784–14790.

- Gotor-Fernández, V., et al. (2011). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.

- Dhavale, D. D., et al. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 5(15), 2448–2455.

- Wolfe, A. L., & Deiters, A. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein journal of organic chemistry, 16, 297–318.

-

ResearchGate. (n.d.). Synthesis of N-allyl derivative 5 and 6 and deallylation into 7. [Link]

-

ResearchGate. (2012). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]

- Kim, S., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Heterocycles, 87(8), 1749-1756.

-

Royal Society of Chemistry. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]

-

ResearchGate. (2013). A ring-closing metathesis approach to eight-membered benzannelated scaffolds and subsequent internal alkene isomerizations. [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines. Allylamine and Diallylamine as Very Convenient Ammonia Equivalents for the Synthesis of Primary Amines. [Link]

-

Core. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. [Link]

-

ResearchGate. (2007). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

-

University of York. (n.d.). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

PubMed. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. [Link]

-

Wiley Online Library. (2020). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

-

PubMed Central. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

-

ResearchGate. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. [Link]

- Google Patents. (n.d.). Process for the synthesis of N,N-dialkyl-Hydroxylamines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

- 20. lobachemie.com [lobachemie.com]

- 21. carlroth.com [carlroth.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is a tertiary amine featuring a benzyl group and two butenyl chains. This unique structure makes it a valuable intermediate in organic synthesis, particularly as a precursor for the formation of nitrogen-containing heterocyclic compounds through ring-closing metathesis (RCM). This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications in the synthesis of pyrrolidine derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

This compound, a substituted tertiary amine, holds considerable interest for synthetic chemists. Its molecular architecture, characterized by a central nitrogen atom bonded to a benzyl group and two homoallylic chains, renders it an ideal substrate for intramolecular cyclization reactions. The benzyl group can serve as a protecting group, which can be removed under various conditions, while the two terminal double bonds are poised for ring-closing metathesis (RCM) to form a five-membered pyrrolidine ring. Pyrrolidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1][2][3] This guide aims to provide a detailed technical resource on the synthesis, properties, and synthetic utility of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 132365-02-7 | [4] |

| Molecular Formula | C₁₅H₂₁N | [4] |

| Molecular Weight | 215.33 g/mol | [4] |

| Appearance | Expected to be a colorless to pale yellow oil | Inferred from similar compounds |

| Boiling Point | Not explicitly reported; expected to be >200 °C at atmospheric pressure | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) | Inferred from structure |

| Purity (typical) | ~95% (as commercially available) | Inferred from supplier data |

Synthesis of this compound

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. Benzylamine acts as the nucleophile, and 4-bromobut-1-ene serves as the electrophile. A base is required to neutralize the hydrobromic acid formed during the reaction and to deprotonate the intermediate secondary amine, facilitating the second alkylation step. Over-alkylation to form a quaternary ammonium salt is a potential side reaction but can often be minimized by controlling the stoichiometry and reaction conditions.

Proposed Experimental Protocol

Materials:

-

Benzylamine

-

4-Bromobut-1-ene

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware and workup reagents

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.0 equivalent) and the chosen solvent (e.g., acetonitrile).

-

Addition of Base: Add a suitable base, such as anhydrous potassium carbonate (2.5-3.0 equivalents).

-

Addition of Alkylating Agent: Slowly add 4-bromobut-1-ene (2.2 equivalents) to the stirred suspension. The slight excess of the alkylating agent helps to ensure complete conversion of the primary and intermediate secondary amines.

-

Reaction: Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82 °C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Ring-closing metathesis of this compound to form a pyrrolidine derivative.

The resulting N-benzyl-2,5-dihydro-1H-pyrrole can be readily hydrogenated to the corresponding saturated N-benzylpyrrolidine. The benzyl group can then be removed via hydrogenolysis to yield the parent pyrrolidine, a versatile building block for further functionalization in drug discovery and development. [8][9]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the construction of heterocyclic compounds. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through standard N-alkylation procedures. Its key value lies in its suitability as a precursor for ring-closing metathesis to generate N-benzyl-2,5-dihydro-1H-pyrrole, a direct antecedent to the medicinally important pyrrolidine scaffold. The information provided in this guide serves as a technical resource for researchers interested in the synthesis and application of this and related compounds in the field of organic and medicinal chemistry.

References

-

efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013). HETEROCYCLES, 87(8), 1749. [Link]

-

Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]

-

Alkylation of benzylamine hydrochloride with butylbromide. ResearchGate. [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

N'-Benzyl-N,N-dimethylethylenediamine. NIST WebBook. [Link]

-

Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. (2022). ResearchGate. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

N-Allylbenzylamine. PubChem. [Link]

-

IR: amines. UCLA Chemistry. [Link]

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (2013). ResearchGate. [Link]

-

Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). ResearchGate. [Link]

-

The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online. [Link]

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (2013). Scirp.org. [Link]

-

An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Organic Chemistry Portal. [Link]

-

Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. (2020). National Institutes of Health. [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2017). National Institutes of Health. [Link]

- Preparation of N-benzylamines. (2002).

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (2018). ResearchGate. [Link]

-

Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). PubMed. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of N-Heterocycles from N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Abstract

Nitrogen-containing heterocycles (N-heterocycles) form the structural core of a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Their synthesis remains a pivotal focus in organic chemistry and drug development. This technical guide provides an in-depth exploration of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine , a versatile acyclic precursor, for the strategic construction of N-heterocyclic frameworks. We will detail a robust synthetic route to this precursor and its subsequent transformation into valuable seven-membered azepane scaffolds via Ring-Closing Metathesis (RCM), a powerful carbon-carbon bond-forming strategy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for the creation of novel molecular entities.

Strategic Importance of N-Heterocycles and Precursor Design

The pyrrolidine, piperidine, and azepane ring systems are "privileged scaffolds" in medicinal chemistry, frequently appearing in FDA-approved drugs. The development of efficient and modular strategies to access these structures is therefore of paramount importance. The design of an acyclic precursor like this compound is strategically driven. It incorporates two terminal alkene functionalities (but-3-en-1-yl groups) perfectly positioned for an intramolecular cyclization reaction. The benzyl group serves as a common and readily cleavable protecting group for the nitrogen atom, which also prevents potential catalyst inhibition that can occur with primary or secondary amines.[2]

The primary transformation highlighted in this guide is Ring-Closing Metathesis (RCM), a Nobel Prize-winning reaction popularized by Grubbs, Schrock, and Chauvin.[3] RCM utilizes well-defined transition metal catalysts, most notably Ruthenium-based Grubbs catalysts, to form cyclic olefins from diene precursors with the extrusion of a small volatile alkene like ethylene, which provides a strong thermodynamic driving force for the reaction.[3][4]

Synthesis of the Precursor: this compound

The synthesis of the title precursor is efficiently achieved via a direct double N-alkylation of a primary amine (benzylamine) with an appropriate alkyl halide (4-bromo-1-butene). While mono-alkylation can be challenging to control due to the increased nucleophilicity of the secondary amine product, using a slight excess of the alkylating agent and appropriate base can drive the reaction towards the desired tertiary amine.[5]

Synthetic Rationale and Causality

The choice of reagents and conditions is critical for success.

-

Amine Source: Benzylamine is an inexpensive and commercially available starting material.

-

Alkylating Agent: 4-bromo-1-butene provides the required four-carbon chain with a terminal alkene. Alkyl bromides are generally good substrates for N-alkylation, offering a balance of reactivity and stability.[6]

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[7] Cs₂CO₃ is often superior due to its higher solubility in organic solvents, which can accelerate the reaction.[7]

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it effectively solvates the ions involved without interfering with the nucleophilic substitution mechanism.[1]

Experimental Protocol: Synthesis of the Precursor

Materials:

-

Benzylamine (1.0 eq.)

-

4-Bromo-1-butene (2.2 eq.)

-

Potassium Carbonate (K₂CO₃, 3.0 eq.), finely powdered

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, water, brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add benzylamine (1.0 eq.) and anhydrous DMF.

-

Add finely powdered potassium carbonate (3.0 eq.) to the solution.

-

Add 4-bromo-1-butene (2.2 eq.) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzylamine is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure This compound .

Expected Spectroscopic Data:

-

¹H NMR: Signals for the benzyl aromatic protons (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.5 ppm), multiplets for the terminal vinyl protons (~5.7-5.9 ppm and ~4.9-5.1 ppm), and signals for the aliphatic methylene groups (~2.1-2.5 ppm).[8][9]

-

¹³C NMR: Resonances for aromatic carbons, the benzylic carbon, the sp² carbons of the alkenes, and the sp³ carbons of the aliphatic chains.[9]

-

IR: Characteristic C-H stretching for aromatic and aliphatic groups, and C=C stretching for the alkene functionalities (~1640 cm⁻¹).[9]

-

MS (ESI): A prominent peak for the protonated molecule [M+H]⁺.

Application: RCM for 2,3,6,7-Tetrahydroazepine Synthesis

The synthesized precursor is an ideal substrate for RCM to construct a seven-membered N-heterocycle, specifically a substituted 2,3,6,7-tetrahydroazepine. This transformation is reliably catalyzed by second-generation Grubbs or Hoveyda-Grubbs catalysts, which exhibit excellent tolerance towards the tertiary amine functionality and high catalytic activity.[10][11]

The Ring-Closing Metathesis (RCM) Mechanism

The catalytic cycle, as proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[4]

-

Initiation: The precatalyst reacts with one of the terminal alkene moieties of the substrate to form a new ruthenium alkylidene and release the original benzylidene ligand (as styrene, if using a first-generation Grubbs catalyst).

-

Propagation: The active ruthenium alkylidene undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety on the same molecule to form a metallacyclobutane intermediate.

-

Cycloreversion & Product Release: This intermediate undergoes a retro-[2+2] cycloaddition, releasing the cyclic alkene product (the N-heterocycle) and regenerating a ruthenium alkylidene, now complexed with ethylene.

-

Catalyst Regeneration: The volatile ethylene is released, allowing the catalyst to re-enter the catalytic cycle. The removal of ethylene from the system drives the reaction equilibrium towards the product.[4]

Experimental Protocol: Synthesis of 1-benzyl-2,3,6,7-tetrahydro-1H-azepine

This protocol is adapted from established procedures for the RCM of N,N-bis(alkenyl)amines.[10][12]

Materials:

-

This compound (1.0 eq.)

-

Grubbs Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (1-5 mol%)

-

Anhydrous, degassed Dichloromethane (DCM)

-

Standard purification supplies

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the precursor (1.0 eq.) in anhydrous, degassed DCM to make a dilute solution (typically 0.01-0.05 M). High dilution favors intramolecular cyclization over intermolecular polymerization.

-

Catalyst Addition: Add the Grubbs catalyst (e.g., 2 mol%) to the solution. The solution will typically change color upon catalyst addition.

-

Reaction Execution: Heat the mixture to reflux (approx. 40 °C) and stir. Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified directly by flash column chromatography on silica gel to remove the ruthenium byproducts and yield the pure 1-benzyl-2,3,6,7-tetrahydro-1H-azepine .[4]

Data Presentation: RCM Reaction Parameters

The following table summarizes typical conditions for the RCM of N-alkenylamines to form five-, six-, and seven-membered rings, providing a baseline for optimization.

| Substrate Type | Catalyst (mol%) | Solvent | Concentration (M) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Tosyl-diallylamine | Grubbs I (5) | DCM | 0.1 | 40 | 4 | 97 | [10] |

| N-Boc-diallylamine | Grubbs I (0.5) | DCM | 0.4 | 40 | 2.5 | 90-94 | [13] |

| N,N-bis(3-butenyl)amine | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [12] |

| N-Allyl-N-homoallylamine | Grubbs II (2) | Benzene | 0.1 | RT | 2 | 95 | [10] |

Conclusion and Outlook

This compound serves as a highly effective and strategically designed precursor for the synthesis of N-heterocycles. This guide has outlined a practical, two-step sequence involving a robust N-alkylation followed by a powerful Ring-Closing Metathesis reaction to construct the 1-benzyl-2,3,6,7-tetrahydro-1H-azepine scaffold. The methodologies described are grounded in well-established chemical principles and offer a modular route to this valuable heterocyclic core. The resulting unsaturated azepane can be subjected to further synthetic manipulations, such as hydrogenation to the saturated azepane, epoxidation, or dihydroxylation of the double bond, opening avenues to a wide diversity of novel and potentially bioactive molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 4. Ring Closing Metathesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholar.utc.edu [scholar.utc.edu]

- 12. Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Stability and Storage of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Abstract

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine (CAS No. 132365-02-7) is a tertiary amine with significant potential as an intermediate in synthetic organic chemistry and drug discovery. Its unique structure, featuring a benzyl group and two unsaturated butenyl chains, imparts a specific reactivity profile that is crucial for its application but also presents challenges for its long-term stability and storage. This guide provides an in-depth analysis of the molecule's chemical vulnerabilities, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its safe storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Structural Analysis

The stability of this compound is intrinsically linked to its molecular architecture. A thorough understanding of its constituent functional groups is paramount to predicting its behavior and devising appropriate storage strategies.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 132365-02-7[1][2] |

| Molecular Formula | C₁₅H₂₁N[2][3] |

| Molecular Weight | 215.33 g/mol [2] |

| Appearance | Data not widely available; likely a liquid |

| Purity (Typical) | ≥95.0%[3] |

Structural Features and Inherent Reactivity:

-

Tertiary Amine Center: The nitrogen atom's lone pair of electrons confers both basic and nucleophilic properties. This makes the molecule susceptible to protonation by acids and reaction with atmospheric carbon dioxide, a common issue with amines that can lead to the formation of carbamate salts.

-

Unsaturated Butenyl Chains: The two terminal C=C double bonds are the most significant features regarding instability. These sites are prone to several degradation reactions:

-

Oxidation: Atmospheric oxygen can initiate radical-mediated oxidation, particularly at the allylic positions (the CH₂ group adjacent to the double bond), which are stabilized by resonance.[4][5] This can lead to the formation of hydroperoxides, epoxides, carbonyls, and other degradation products, ultimately compromising sample purity.

-

Polymerization: The vinyl groups can undergo radical or acid-catalyzed polymerization, especially upon exposure to heat, light, or contaminants, resulting in oligomeric or polymeric impurities.

-

Isomerization: In the presence of trace metal or acid/base catalysts, the terminal double bonds may isomerize to form more thermodynamically stable internal alkenes or enamines.[6]

-

-

N-Benzyl Group: The benzyl group itself is relatively stable, but the benzylic C-H bonds are activated and can be susceptible to oxidation under harsh conditions. Furthermore, the N-C benzyl bond can be cleaved under certain catalytic reductive or oxidative conditions.[7]

Assessed Stability and Potential Degradation Pathways

Based on the structural analysis, several environmental factors can adversely affect the stability of this compound.

-

Thermal Stability: While specific decomposition temperature data is unavailable, amines as a class can undergo thermal degradation.[8] Elevated temperatures will accelerate all degradation pathways, including oxidation and polymerization. Therefore, storage in a cool environment is essential.[1] General guidelines for storing reactive amines suggest keeping temperatures below 30°C (86°F).[9]

-

Oxidative Stability: This is arguably the most critical factor. The combination of a tertiary amine (which can form N-oxides) and two olefinic chains makes the molecule highly susceptible to degradation by atmospheric oxygen. Storing under an inert atmosphere is the most effective countermeasure.

-

Photostability: Aromatic and unsaturated systems can absorb UV light, which can provide the activation energy to initiate radical-mediated degradation or polymerization. Protection from light is therefore a mandatory precaution.

-

Hydrolytic Stability and Moisture: Amines are often hygroscopic, meaning they can absorb moisture from the air.[9] While the molecule itself is not expected to hydrolyze under neutral conditions, the presence of water can facilitate other degradation reactions and potentially lead to the formation of undesirable byproducts.

The following diagram illustrates the primary anticipated degradation pathways for the compound.

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations synthesize best practices derived from safety data for the compound and analogous chemical structures.[1][9][10]

Optimal Storage Conditions

The primary objective is the exclusion of atmospheric oxygen, moisture, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2–8 °C (Refrigerated).Short-term: Store in a cool place.[1] | Minimizes rates of oxidation, polymerization, and potential isomerization. Avoids thermal decomposition.[9] |

| Atmosphere | Store under a dry, inert gas atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation and reaction with atmospheric CO₂. |

| Container | Tightly sealed amber glass vial or bottle with a secure, lined cap.[1][9] | Amber glass protects from light. A tight seal prevents ingress of air and moisture.[9] |

| Environment | Store in a dry, well-ventilated area designated for reactive chemicals.[1][10] | Ensures safety in case of a leak and prevents moisture absorption. |

Incompatible Materials

To prevent hazardous reactions, the compound must be stored away from the following chemical classes:

-

Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitrates). Contact can lead to a violent, exothermic reaction.[8]

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Reacts exothermically to form the corresponding ammonium salt.[10]

-

Acid Anhydrides and Acid Chlorides: Can react vigorously.

-

Reactive Metals: Based on data for benzylamine, avoid contact with aluminum, copper, zinc, and tin.[11]

Standard Operating Procedure for Handling

The following workflow ensures minimal exposure to atmospheric contaminants and promotes personnel safety.

Caption: Safe handling workflow for reactive amine compounds.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its purity. Its structure, containing a tertiary amine and two unsaturated alkyl chains, renders it susceptible to degradation by oxidation, polymerization, and isomerization. The long-term stability of this compound is best maintained by implementing a multi-faceted storage strategy centered on the strict exclusion of oxygen, moisture, light, and heat. Adherence to the protocols outlined in this guide—specifically, storage at 2–8 °C under an inert atmosphere in a tightly sealed, light-protected container—will ensure the compound's integrity and reliability for demanding research and development applications.

References

- LookChem. (n.d.). This compound Safety Data Sheets(SDS).

- Journal of the American Chemical Society. (n.d.). Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior.

- ChemicalBook. (n.d.). This compound synthesis.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzylamine.

- ChemicalBook. (2022). N-benzyl-1-phenylbut-3-en-1-amine(SALTDATA: FREE) - Safety Data Sheet.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Benzylamine.

- Brenntag. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Benzyl-3-aminopyrrolidine.

- CymitQuimica. (n.d.). This compound.

- Chemistry LibreTexts. (2020). 16.2: Allylic Cations.

- National Institutes of Health (NIH). (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres.

- Nouryon. (n.d.). Best practice manual - Ethyleneamines.

- PubChem. (n.d.). N-Benzylbut-3-en-1-amine.

- Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited.

- Matrix Fine Chemicals. (n.d.). BENZYL(BUT-3-EN-1-YL)AMINE.

- ChemSynthesis. (n.d.). N-benzyl-2,2,3-trimethyl-1-phenyl-3-buten-1-amine.

- ChemSynthesis. (n.d.). N-benzyl-1-phenylbut-3-en-1-imine.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.

- NREL. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study.

- Cefic. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins.

- PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818.

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

- Organic Chemistry Portal. (n.d.). Benzylamines.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzylamines [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. carlroth.com [carlroth.com]

An In-Depth Technical Guide to N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine: Sourcing, Synthesis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, a tertiary amine with the CAS Number 132365-02-7, is a valuable synthetic intermediate, particularly in the construction of nitrogen-containing heterocyclic scaffolds.[1] Its molecular structure features a benzyl protecting group and two butenyl chains, making it an ideal precursor for ring-closing metathesis (RCM) reactions to form pyrrolidine derivatives. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications in organic synthesis and drug discovery.

The benzyl group offers stability under a range of reaction conditions and can be readily removed via hydrogenolysis, while the terminal alkenes are poised for catalytic cyclization. The resulting pyrrolidine ring is a common motif in a vast array of biologically active natural products and pharmaceutical agents. The strategic placement of the double bonds allows for the synthesis of functionalized pyrrolidines, which are key building blocks in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 132365-02-7 | [1] |

| Molecular Formula | C15H21N | [1] |

| Molecular Weight | 215.33 g/mol | [1] |

| Purity (Typical) | ≥95.0% |

Commercial Sourcing and Supplier Evaluation

Acquiring high-quality this compound is the first step in its application. While not as widely stocked as common reagents, it is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and the comprehensiveness of the provided analytical data (e.g., NMR, GC-MS, Certificate of Analysis).

Table of Commercial Suppliers:

| Supplier | Brand | Purity | Available Quantities | Notes |

| CymitQuimica | Fluorochem | 95.0% | 250mg, 1g | Intended for laboratory use only. |

| ChemicalBook | Multiple | Varies | Varies | Aggregate platform; inquire for specific supplier details. |

It is advisable to request a Certificate of Analysis from the supplier before purchase to verify the identity and purity of the compound.

Synthesis of this compound

The primary synthetic route to this compound is the N-alkylation of benzylamine with a suitable butenyl electrophile. A well-established method was reported by Grieco and Bahsas in the Journal of Organic Chemistry.[1] This procedure involves the reaction of benzylamine with two equivalents of 4-bromo-1-butene.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is based on the method described by Grieco and Bahsas.

Materials:

-

Benzylamine

-

4-Bromo-1-butene

-

Methanol

-

Chloroform

-

Water

-

Stir plate and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve benzylamine in a mixture of methanol, chloroform, and water.

-

Add two equivalents of 4-bromo-1-butene to the solution.

-

Stir the reaction mixture at ambient temperature for 4 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), perform an aqueous workup to remove inorganic salts and water-soluble impurities.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.

The reported yield for this reaction is approximately 97%.[1]

Caption: Synthesis of this compound.

Application in Ring-Closing Metathesis (RCM)

A primary application of this compound is as a substrate for ring-closing metathesis (RCM) to synthesize 1-benzyl-2,5-dihydro-1H-pyrrole. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts (first, second, and third generation) or Hoveyda-Grubbs catalysts.[2][3] RCM is a powerful and versatile reaction in organic synthesis that allows for the formation of cyclic alkenes from diene precursors with the extrusion of a small volatile alkene, usually ethylene.[3]

The choice of catalyst can influence reaction efficiency and functional group tolerance. Second-generation Grubbs' catalysts are often preferred for their higher activity and broader substrate scope.[4]

Proposed Experimental Workflow: RCM to form 1-benzyl-2,5-dihydro-1H-pyrrole

Materials:

-

This compound

-

Grubbs' Catalyst (e.g., 2nd Generation)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line or glovebox

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Dissolve this compound in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.

-

Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting 1-benzyl-2,5-dihydro-1H-pyrrole by flash column chromatography.

Caption: Ring-Closing Metathesis of the target compound.

Potential in Drug Discovery

The benzylamine motif is a common structural element in many FDA-approved pharmaceuticals.[5] Tertiary benzylamines, in particular, have been investigated for a range of biological activities, including as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer.[6] The synthesis of novel heterocyclic structures from this compound via RCM and subsequent functionalization opens avenues for the creation of new chemical entities for drug discovery programs. The resulting pyrrolidine core can be further elaborated to explore structure-activity relationships in the development of new therapeutic agents.

Conclusion

This compound is a synthetically useful molecule with commercial availability from specialized suppliers. Its straightforward synthesis and, more importantly, its utility as a precursor for ring-closing metathesis make it a valuable building block for the construction of functionalized pyrrolidines. For researchers in organic synthesis and medicinal chemistry, this compound offers a reliable entry point to a class of heterocyclic compounds with significant potential in the development of novel bioactive molecules.

References

-

Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

-

National Institutes of Health (NIH). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

-

Scribd. Grubbs Catalyst in Ring Closing Metathesis. [Link]

-

Wikipedia. Ring-closing metathesis. [Link]

-

ResearchGate. Bioactive compounds containing benzylamines. [Link]

-

Van, T. N., D'hooghe, M., Pattyn, S., & De Kimpe, N. Application of Ring Closing Metathesis towards functionalized 1,4-dihydro-9,10-anthraquinones and anthraquinones using Grubbs' Catalyst. [Link]

-

ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved... [Link]

-

PubMed Central (PMC). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Ring Closing Metathesis [organic-chemistry.org]

- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive structural analysis of the tertiary amine, N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide will leverage established principles of organic chemistry and spectroscopic data from closely related analogs to predict its structural characteristics, synthesis, and reactivity. This approach provides a robust framework for researchers encountering this or similar molecules in their work.

Introduction: The Significance of N-Benzyl Diallylamines

This compound, with the chemical formula C₁₅H₂₁N and a molecular weight of 215.34 g/mol , belongs to the class of N-benzyl protected diallylamines.[1] This structural motif is of significant interest in synthetic organic chemistry for several reasons:

-

Synthetic Intermediates: The diallylamine core is a versatile precursor for the synthesis of nitrogen-containing heterocyclic compounds, such as pyrrolidines, through ring-closing metathesis (RCM). These five-membered nitrogenous rings are prevalent in a vast array of natural products and pharmaceuticals.

-

Protecting Group Strategy: The benzyl group serves as a common and robust protecting group for amines.[2][3] Its relative stability under various reaction conditions and the availability of reliable deprotection methods make it a valuable tool in multi-step syntheses.

-

Pharmacological Relevance: The broader class of benzylamines exhibits a wide range of biological activities, making them important scaffolds in drug discovery.

This guide will delve into the key analytical techniques used to confirm the structure of this compound, propose a viable synthetic route, and discuss its potential reactivity, particularly in the context of modern synthetic methodologies.

Proposed Synthesis and Mechanistic Insight

A plausible and efficient method for the synthesis of this compound involves the direct N-alkylation of a primary amine. A common approach is the reaction of benzylamine with two equivalents of an appropriate allyl halide, such as 4-bromobut-1-ene, in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: Synthesis of this compound

-

To a solution of benzylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate or triethylamine (2.2 equivalents).

-

4-Bromobut-1-ene (2.2 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic amine.

-

Base: An excess of a non-nucleophilic base is crucial to drive the reaction to completion by scavenging the HBr formed, thus preventing the protonation and deactivation of the amine nucleophile.

-

Purification: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target tertiary amine.

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity and Synthetic Applications

Ring-Closing Metathesis (RCM)

This compound is a prime candidate for ring-closing metathesis to form N-benzyl-3-pyrroline. However, the basicity of the tertiary amine can interfere with the activity of common ruthenium-based RCM catalysts like Grubbs' catalysts.

Expert Insight: To achieve a successful RCM, two main strategies can be employed:

-

Lewis Acid Co-catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide, can coordinate to the nitrogen atom, reducing its basicity and preventing catalyst deactivation.

-

Substrate Modification: The amine can be temporarily converted to a less basic derivative, such as a carbamate (e.g., Boc-protected) or an amide, prior to the RCM reaction. The protecting group can then be removed post-cyclization.

Caption: Ring-Closing Metathesis of this compound.

Deprotection of the Benzyl Group

The removal of the N-benzyl group to yield the free secondary diallylamine can be accomplished through several methods, with catalytic hydrogenation being one of the most common.

Protocol: Hydrogenolytic Debenzylation

-

The N-benzyl amine is dissolved in a suitable solvent, typically methanol or ethanol.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the deprotected amine.

Self-Validating System: The success of the deprotection can be easily verified by ¹H NMR, where the characteristic signals for the benzyl group (aromatic protons and the benzylic CH₂) will be absent, and a new N-H signal will appear.

Conclusion

References

-

PubChem. N-Benzylbut-3-en-1-amine. [Link]

-

University of California, Davis. IR: amines. [Link]

-

HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

-

Organic Syntheses. diallylamine. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

-

The Royal Society of Chemistry. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

- Google Patents.

-

Matrix Fine Chemicals. BENZYL(BUT-3-EN-1-YL)AMINE | CAS. [Link]

-

NIH. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

-

Sciencemadness.org. De-protection of N-Benzyl groups. [Link]

Sources

Methodological & Application

Ring-closing metathesis of "N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine"

An Application Guide to the Synthesis of 1-Benzyl-2,3,4,7-tetrahydro-1H-azepine via Ring-Closing Metathesis

Introduction

Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis, enabling the efficient construction of cyclic molecules that were previously challenging to access.[1] This powerful, metal-catalyzed reaction facilitates the intramolecular rearrangement of a diene to form a cycloalkene and a small, volatile byproduct, typically ethylene.[1][2] Its broad substrate scope and functional group tolerance have made it a favored method for creating carbocycles and heterocycles, including the 5- to 7-membered rings that are common motifs in pharmaceuticals and natural products.[1][3]

This document provides a detailed application protocol for the ring-closing metathesis of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine to yield 1-benzyl-2,3,4,7-tetrahydro-1H-azepine. This seven-membered unsaturated nitrogen heterocycle, known as an azepane scaffold, is of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer expert insights into process optimization and troubleshooting.

Scientific Rationale and Mechanistic Overview

The catalytic cycle of olefin metathesis, first elucidated by Yves Chauvin, proceeds through a series of cycloaddition and cycloreversion steps involving a metal-carbene (alkylidene) complex and the alkene substrate.[1][6][7]

The Chauvin Mechanism:

-

Initiation: The reaction begins with the coordination of one of the substrate's terminal alkene moieties to the metal center of the pre-catalyst (e.g., a Grubbs catalyst), displacing a ligand.

-

[2+2] Cycloaddition: The coordinated alkene undergoes a [2+2] cycloaddition with the metal carbene to form a four-membered ring intermediate known as a metallacyclobutane.[2][7]

-

[2+2] Cycloreversion (or Retro-cycloaddition): This intermediate fragments to release a new, productive metal-carbene species and an alkylidene.

-

Ring-Closing Step: The newly formed metal carbene, which is now attached to the substrate molecule, undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene on the same molecule.[1]

-

Product Formation: A final cycloreversion of this new metallacyclobutane releases the desired cyclic alkene product (1-benzyl-2,3,4,7-tetrahydro-1H-azepine) and regenerates a metal-carbene species (e.g., [Ru]=CH₂), which can then re-enter the catalytic cycle.[1]

The primary thermodynamic driving force for the reaction is the entropically favorable conversion of one molecule into two, particularly the irreversible loss of volatile ethylene gas from the reaction mixture, which drives the equilibrium toward the cyclic product.[2]

Diagram: The Catalytic Cycle of Ring-Closing Metathesis

Caption: The Chauvin mechanism for RCM.